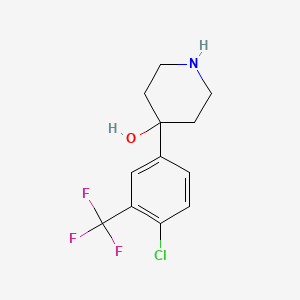

4-(4-Chloro-3-(trifluoromethyl)phenyl)piperidin-4-ol

Description

The exact mass of the compound 4-(4-Chloro-3-(trifluoromethyl)phenyl)piperidin-4-ol is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality 4-(4-Chloro-3-(trifluoromethyl)phenyl)piperidin-4-ol suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-(4-Chloro-3-(trifluoromethyl)phenyl)piperidin-4-ol including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

4-[4-chloro-3-(trifluoromethyl)phenyl]piperidin-4-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H13ClF3NO/c13-10-2-1-8(7-9(10)12(14,15)16)11(18)3-5-17-6-4-11/h1-2,7,17-18H,3-6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RALRVIPTUXSBPO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCCC1(C2=CC(=C(C=C2)Cl)C(F)(F)F)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H13ClF3NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10176341 | |

| Record name | 4-(4-Chloro-3-(trifluoromethyl)phenyl)piperidin-4-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10176341 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

279.68 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

21928-50-7 | |

| Record name | 4-[4-Chloro-3-(trifluoromethyl)phenyl]-4-piperidinol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=21928-50-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-(4-Chloro-3-(trifluoromethyl)phenyl)-4-piperidinol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0021928507 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-(4-Chloro-3-(trifluoromethyl)phenyl)piperidin-4-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10176341 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-[4-chloro-3-(trifluoromethyl)phenyl]piperidin-4-ol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.040.590 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 4-[4-Chloro-3-(trifluoromethyl)phenyl]-4-piperidinol | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/JV5G3R6M8T | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to the Physicochemical Properties of 4-(4-Chloro-3-(trifluoromethyl)phenyl)piperidin-4-ol

Introduction

4-(4-Chloro-3-(trifluoromethyl)phenyl)piperidin-4-ol is a key chemical intermediate with significant applications in the synthesis of advanced pharmaceutical compounds.[1] Its molecular architecture, which features a piperidinol core substituted with a chloro- and trifluoromethyl-functionalized phenyl ring, makes it a valuable precursor, particularly in the development of neuroleptic agents like penfluridol.[2][3] The strategic incorporation of the trifluoromethyl group can enhance metabolic stability and lipophilicity, properties that are highly desirable in modern drug design.

This guide provides a comprehensive overview of the physicochemical properties, synthesis, and analytical characterization of 4-(4-Chloro-3-(trifluoromethyl)phenyl)piperidin-4-ol, offering field-proven insights for researchers, scientists, and professionals in drug development.

Molecular Structure and Physicochemical Properties

The structural and electronic characteristics of 4-(4-Chloro-3-(trifluoromethyl)phenyl)piperidin-4-ol are fundamental to its reactivity and utility as a synthetic building block.

Key Physicochemical Data

| Property | Value | Source(s) |

| Molecular Formula | C₁₂H₁₃ClF₃NO | [2] |

| Molecular Weight | 279.69 g/mol | [2] |

| CAS Number | 21928-50-7 | [2] |

| Appearance | Beige, fine crystalline powder | [3] |

| Melting Point | 138-141 °C | [2][3] |

| Boiling Point (Predicted) | 333.3 ± 42.0 °C | [2] |

| Solubility | Soluble in Methanol | [2] |

| pKa (Predicted) | 13.55 ± 0.20 | [2] |

Synthesis and Purification

The synthesis of 4-(4-Chloro-3-(trifluoromethyl)phenyl)piperidin-4-ol is typically achieved through a Grignard reaction, a robust method for forming carbon-carbon bonds. This approach involves the reaction of a Grignard reagent, prepared from a suitable aryl halide, with a piperidinone derivative.

Illustrative Synthesis Workflow

Caption: A generalized workflow for the synthesis of 4-aryl-4-piperidinols via a Grignard reaction.

Experimental Protocol: Synthesis via Grignard Reaction

-

Step 1: Grignard Reagent Preparation

-

To a flame-dried, three-necked flask equipped with a reflux condenser, dropping funnel, and nitrogen inlet, add magnesium turnings (1.2 eq).

-

Add a small volume of anhydrous tetrahydrofuran (THF) and a crystal of iodine to initiate the reaction.

-

Slowly add a solution of 1-bromo-4-chloro-3-(trifluoromethyl)benzene (1.0 eq) in anhydrous THF via the dropping funnel.

-

Maintain a gentle reflux until all the magnesium has been consumed. The formation of the Grignard reagent is indicated by a change in color.

-

-

Step 2: Nucleophilic Addition

-

Cool the Grignard reagent to 0 °C in an ice bath.

-

Slowly add a solution of N-benzyl-4-piperidone (0.9 eq) in anhydrous THF.

-

Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.

-

-

Step 3: Quenching and Extraction

-

Cool the reaction mixture to 0 °C and slowly quench with a saturated aqueous solution of ammonium chloride.

-

Extract the aqueous layer with ethyl acetate (3 x 50 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

-

Step 4: Deprotection and Purification

-

The resulting crude N-benzyl protected intermediate can be deprotected via catalytic hydrogenation (e.g., using palladium on carbon) to yield the final product.

-

Purify the crude product by recrystallization from a suitable solvent system (e.g., toluene or an ethanol/water mixture) to afford 4-(4-Chloro-3-(trifluoromethyl)phenyl)piperidin-4-ol as a beige crystalline solid.

-

Spectroscopic Characterization

Spectroscopic analysis is essential for the structural elucidation and confirmation of the synthesized compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons, with splitting patterns influenced by the chloro and trifluoromethyl substituents. The piperidine ring protons will appear as a series of multiplets in the aliphatic region. The hydroxyl and amine protons will present as broad singlets, which can be exchanged with D₂O.

-

¹³C NMR: The carbon NMR will display distinct signals for the quaternary carbon attached to the hydroxyl group, the carbons of the trifluoromethyl group, and the aromatic and piperidine ring carbons.

A study on analogous 4-[4–chloro-3-(trifluoromethyl)-phenyl]-4-piperidinol derivatives reported the following characteristic chemical shifts:

-

Aromatic protons typically appear in the range of δ 7.6-7.9 ppm.[4]

-

The piperidine ring protons are generally observed between δ 1.8 and 3.8 ppm.[4]

-

Aromatic carbon signals are found in the δ 122-138 ppm region, with the trifluoromethyl group influencing the chemical shifts of adjacent carbons.[4]

Infrared (IR) Spectroscopy

The FTIR spectrum provides information about the functional groups present in the molecule. Key expected absorption bands include:

-

O-H stretch: A broad band around 3300-3400 cm⁻¹ corresponding to the hydroxyl group.

-

N-H stretch: A moderate band around 3200-3300 cm⁻¹ for the secondary amine.

-

C-H stretches: Aromatic C-H stretches just above 3000 cm⁻¹ and aliphatic C-H stretches just below 3000 cm⁻¹.

-

C-F stretches: Strong absorptions in the region of 1100-1350 cm⁻¹ are characteristic of the trifluoromethyl group.

-

C-Cl stretch: A band in the 600-800 cm⁻¹ region.

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the compound.

-

Electron Ionization (EI-MS): This technique is expected to show the molecular ion peak (M⁺) and characteristic fragmentation patterns, including the loss of a hydroxyl group and cleavage of the piperidine ring.

-

Electrospray Ionization (ESI-MS): In positive ion mode, the protonated molecule [M+H]⁺ would be the predominant ion observed. A study on a derivative of the target compound reported an ESI-MS signal corresponding to the protonated molecule.[5]

Analytical Methodology

Robust analytical methods are crucial for assessing the purity and stability of 4-(4-Chloro-3-(trifluoromethyl)phenyl)piperidin-4-ol.

High-Performance Liquid Chromatography (HPLC)

A reverse-phase HPLC method can be developed for the quantitative analysis of this compound.

| Parameter | Condition |

| Column | C18 (e.g., 4.6 x 150 mm, 5 µm) |

| Mobile Phase A | 0.1% Trifluoroacetic acid in Water |

| Mobile Phase B | Acetonitrile |

| Gradient | 10-90% B over 20 minutes |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 254 nm |

| Injection Volume | 10 µL |

This method would be suitable for monitoring reaction progress and assessing the purity of the final product.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for the analysis of volatile and thermally stable compounds. Derivatization may be required to improve the volatility of the analyte.

Caption: A typical workflow for the GC-MS analysis of a piperidine derivative.

Pharmacological and Toxicological Insights

While 4-(4-Chloro-3-(trifluoromethyl)phenyl)piperidin-4-ol is primarily an intermediate, its structural motifs are present in biologically active molecules.

-

Pharmacological Relevance: Derivatives of this compound have been investigated for their potential as analgesic agents.[4] Additionally, a direct derivative has shown promising anti-tuberculosis activity.[5] This suggests that the core structure possesses features that could be exploited in the design of new therapeutic agents.

Conclusion

4-(4-Chloro-3-(trifluoromethyl)phenyl)piperidin-4-ol is a compound of significant interest in medicinal chemistry, serving as a critical building block for the synthesis of complex pharmaceutical agents. A thorough understanding of its physicochemical properties, synthetic routes, and analytical characterization is paramount for its effective utilization in drug discovery and development. This guide provides a comprehensive foundation for researchers and scientists working with this important chemical intermediate.

References

-

Discovery, Synthesis, and Biological Evaluation of Piperidinol analogs With Anti-tuberculosis Activity - PMC. (URL: [Link])

-

Determination of pKa values of new phenacyl-piperidine derivatives by potentiometric titration method in aqueous medium at room temperature (25±0.5oC) - PubMed. (URL: [Link])

-

The Importance of 4-[4-Chloro-3-(trifluoromethyl)phenyl]-4-piperidinol in Modern Drug Synthesis. (URL: [Link])

-

Synthesis, characterization and antimicrobial activity of piperidine derivatives. (URL: [Link])

-

Grignard Reaction: Synthesis of Triphenylmethanol. (URL: [Link])

-

HPLC Method Development and Validation for Pharmaceutical Analysis. (URL: [Link])

-

Piperidine: Human health tier II assessment. (URL: [Link])

-

Synthesis and Analgesic Potential of 4-[4–chloro-3- (trifluoromethyl)-phenyl]-4-piperidinol analogues Against Pain Model in Mice - ResearchGate. (URL: [Link])

-

Synthesis and pharmacological activity of 4-(4'-(chlorophenyl)-4-hydroxypiperidine) derivatives - PubMed. (URL: [Link])

-

Exploring 4-(4-Chlorophenyl)piperidin-4-ol: Properties and Applications. (URL: [Link])

-

FDA-Approved Fluorinated Heterocyclic Drugs from 2016 to 2022 - MDPI. (URL: [Link])

-

(PDF) 4-(4-Chlorophenyl)piperidin-4-ol - ResearchGate. (URL: [Link])

-

Analytical Methodology for Characterization of Reactive Starting Materials and Intermediates Commonly Used in the Synthesis of Small Molecule Pharmaceuticals. (URL: [Link])

-

Synthesis of 4-chloro-N-methylpiperidine - PrepChem.com. (URL: [Link])

-

Piperidine derivatives - extra peak in pure compounds. Why and how to change it? (URL: [Link])

-

4-(4-Chloro-3-(trifluoromethyl)phenyl)piperidin-4-ol | C12H13ClF3NO | CID 89107. (URL: [Link])

-

Synthesis and Analgesic Potential of 4-[4–chloro-3- (trifluoromethyl)-phenyl]-4-piperidinol analogues Against Pain Model in Mice - ResearchGate. (URL: [Link])

-

REPORT Determination of pKa values of new phenacyl-piperidine derivatives by potentiometric titration method in aqueous medium. (URL: [Link])

-

(PDF) Determination of pKa values of new phenacyl-piperidine derivatives by potentiometric titration method in aqueous medium at room temperature (25 ±0.5oC). - ResearchGate. (URL: [Link])

-

5 Combination of 1H and 13C NMR Spectroscopy. (URL: [Link])

-

FT-IR spectrum of 3-(4-(trifluoromethyl)phenyl)-3,4-dihydro-... - ResearchGate. (URL: [Link])

-

The Importance of 4-[4-Chloro-3-(trifluoromethyl)phenyl]-4-piperidinol in Modern Drug Synthesis. (URL: [Link])

-

1-(3-(Trifluoromethyl)phenyl)ethanol - Optional[FTIR] - Spectrum - SpectraBase. (URL: [Link])

-

A Fast, Generic and Systematic Approach to vHPLC Impurity Method Development. (URL: [Link])

- Method for measuring content of piperidine impurity in glatiramer acetate sample - Google P

-

Piperamides from Piper ottonoides by NMR and GC-MS Based Mixture Analysis. (URL: [Link])

-

Predicted GC-MS Spectrum - Piperidine GC-MS (Non-derivatized) - 70eV, Positive (HMDB0034301). (URL: [Link])

-

Safety Data Sheet: Piperidine - Carl ROTH. (URL: [Link])

-

Piperidin-4-ol | C5H11NO | CID 79341 - PubChem. (URL: [Link])

-

How to Read and Interpret FTIR Spectroscope of Organic Material Indonesian Journal of Science & Technology - Jurnal UPI. (URL: [Link])

-

What is the Solubility of My Compound? Assessing Solubility for Pharmaceutical Research and Development Compounds. (URL: [Link])

-

Experimental Examination of Solubility and Lipophilicity as Pharmaceutically Relevant Points of Novel Bioactive Hybrid Compounds - PMC. (URL: [Link])

-

Effect of Partially Fluorinated N-Alkyl-Substituted Piperidine-2-carboxamides on Pharmacologically Relevant Properties | Request PDF - ResearchGate. (URL: [Link])

-

Validated HPLC Method for the Quantitative Analysis of a 4-Methanesulfonyl-Piperidine Hydrochloride Salt | Request PDF. (URL: [Link])

Sources

The Cornerstone of Neuroleptic and Analgesic Discovery: A Technical Guide to 4-[4-Chloro-3-(trifluoromethyl)phenyl]-4-piperidinol

An In-Depth Review for Drug Development Professionals and Researchers

Abstract

This technical guide provides a comprehensive overview of 4-[4-Chloro-3-(trifluoromethyl)phenyl]-4-piperidinol (CAS 21928-50-7), a pivotal intermediate in contemporary pharmaceutical synthesis. This document delves into the nuanced aspects of its synthesis, characterization, and critical role in the development of neuroleptic and analgesic agents. By synthesizing field-proven insights with established scientific principles, this guide serves as an essential resource for researchers, chemists, and drug development professionals. We will explore the intricacies of its synthesis via the Grignard reaction, detail robust analytical methodologies for quality control, and examine its structure-activity relationships that inform the design of novel therapeutics.

Introduction: A Molecule of Significant Therapeutic Potential

4-[4-Chloro-3-(trifluoromethyl)phenyl]-4-piperidinol, hereafter referred to as TFCPO, is a substituted aryl-piperidinol that has garnered significant attention in medicinal chemistry. Its molecular architecture, featuring a trifluoromethylated and chlorinated phenyl ring appended to a piperidinol core, makes it a highly valuable scaffold for the synthesis of complex pharmaceutical agents.

Primarily, TFCPO is recognized as a key precursor in the manufacturing of Penfluridol, a long-acting antipsychotic medication employed in the management of schizophrenia and other psychotic disorders.[1][2] The reliable synthesis and stringent quality control of TFCPO are therefore paramount to ensuring the efficacy and safety of such critical medications.[1]

Beyond its role in neuroleptic drug production, the TFCPO core is a subject of investigation for the development of novel analgesic compounds. Research into TFCPO derivatives has revealed potent analgesic properties, suggesting that this scaffold holds promise for creating new classes of pain management therapies.[3][4]

This guide will provide a holistic understanding of TFCPO, from its fundamental chemical properties to its advanced applications in drug discovery.

Physicochemical Properties and Structural Elucidation

A thorough understanding of the physicochemical properties of TFCPO is fundamental to its application in pharmaceutical synthesis.

| Property | Value | Reference(s) |

| CAS Number | 21928-50-7 | [5] |

| Molecular Formula | C₁₂H₁₃ClF₃NO | [5] |

| Molecular Weight | 279.69 g/mol | [5] |

| Appearance | Beige to off-white crystalline powder | [6][7] |

| Melting Point | 138-141 °C | [6] |

| Solubility | Soluble in Methanol and DMSO; slightly soluble in water | [6][7] |

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are crucial for confirming the connectivity of the molecule. The aromatic region of the ¹H NMR spectrum will show characteristic splitting patterns for the substituted phenyl ring. The piperidine ring protons will appear in the aliphatic region, with their chemical shifts and coupling constants providing information on the ring conformation.

-

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to confirm the elemental composition. The mass spectrum would be expected to show the molecular ion peak and characteristic fragmentation patterns.[3][8]

-

Infrared (IR) Spectroscopy: The IR spectrum will exhibit characteristic absorption bands for the O-H stretch of the hydroxyl group, C-H stretches of the aromatic and aliphatic moieties, and C-F stretches of the trifluoromethyl group.[8]

Synthesis of 4-[4-Chloro-3-(trifluoromethyl)phenyl]-4-piperidinol

The synthesis of TFCPO is most effectively achieved through a Grignard reaction, a cornerstone of carbon-carbon bond formation in organic chemistry. This section provides a detailed, step-by-step methodology, grounded in established chemical principles.

Synthetic Pathway Overview

The synthesis involves the reaction of a Grignard reagent, prepared from 1-bromo-4-chloro-2-(trifluoromethyl)benzene, with a protected 4-piperidone, followed by deprotection.

Sources

- 1. nbinno.com [nbinno.com]

- 2. jelsciences.com [jelsciences.com]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. 4-(4-Chloro-3-(trifluoromethyl)phenyl)-4-piperidinol 97 21928-50-7 [sigmaaldrich.com]

- 6. 4-[4-Chloro-3-(trifluoromethyl)phenyl]-4-piperidinol CAS#: 21928-50-7 [m.chemicalbook.com]

- 7. nbinno.com [nbinno.com]

- 8. scispace.com [scispace.com]

- 9. Discovery, Synthesis, and Biological Evaluation of Piperidinol analogs With Anti-tuberculosis Activity - PMC [pmc.ncbi.nlm.nih.gov]

Introduction: The Strategic Combination of Trifluoromethyl and Piperidine Scaffolds

An In-Depth Technical Guide to the Biological Activity of Trifluoromethylphenyl Piperidinol Derivatives

The piperidine ring is a foundational heterocyclic scaffold in medicinal chemistry, present in numerous natural products and FDA-approved pharmaceuticals.[1][2] Its conformational flexibility and ability to present substituents in distinct spatial orientations make it a privileged structure for interacting with a wide array of biological targets. The strategic incorporation of a trifluoromethyl (CF₃) group onto a phenyl ring attached to this piperidine core introduces profound changes in the molecule's physicochemical properties, significantly enhancing its therapeutic potential.[1]

The CF₃ group is a potent electron-withdrawing moiety that significantly impacts a molecule's pKa, metabolic stability, and lipophilicity.[3][4] Its bulk can provide a crucial steric anchor for binding within protein pockets, while its resistance to oxidative metabolism often improves the pharmacokinetic profile of a drug candidate.[1] This guide provides a comprehensive overview of the synthesis, structure-activity relationships (SAR), and biological activities of trifluoromethylphenyl piperidinol derivatives, with a focus on their antimicrobial, anticancer, and neuroprotective applications.

Core Principles: Structure-Activity Relationships (SAR)

The biological activity of trifluoromethylphenyl piperidinol derivatives is not monolithic; it is exquisitely sensitive to subtle structural modifications. The key determinants of activity are the position of the trifluoromethyl group on the phenyl ring (ortho, meta, or para) and the nature and position of other substituents on both the piperidine and phenyl rings.[3] These modifications collectively influence the molecule's conformation, electronic distribution, and ability to engage with specific biological targets like enzymes, ion channels, or G-protein coupled receptors (GPCRs).[3]

For instance, the high lipophilicity of the CF₃ group can enhance binding to hydrophobic pockets within target proteins and improve the molecule's ability to cross cellular membranes.[1] Furthermore, the position of the CF₃ group alters the electronic properties of the phenyl ring, which can modulate interactions with receptor sites.

Caption: Logical relationship between structural modifications and pharmacological properties.

Antimicrobial Activity

The rise of antimicrobial resistance necessitates the development of novel therapeutic agents.[4] Trifluoromethyl-substituted heterocyclic compounds have emerged as a promising class of antimicrobials.[5][6][7] Derivatives incorporating the trifluoromethylphenyl moiety have demonstrated potent activity against both Gram-positive and Gram-negative bacteria, as well as fungi.[4][8]

Mechanism of Action

While the precise mechanism can vary, many of these compounds are thought to disrupt bacterial cell function through multiple pathways. Molecular docking studies suggest that some derivatives bind to essential bacterial enzymes like DNA gyrase B, inhibiting DNA replication.[4] Others may interfere with cell membrane integrity or key metabolic pathways. Investigations have shown a broad range of inhibitory effects, suggesting targets that have a global impact on bacterial cell function.[5][7] A significant advantage is their demonstrated efficacy against drug-resistant strains like methicillin-resistant Staphylococcus aureus (MRSA) and their ability to inhibit and eradicate biofilms.[5][6]

Structure-Activity Relationship Data

The antimicrobial potency is closely tied to the substitution pattern on the phenyl ring.

| Compound Class | Substitution Pattern | Target Organism(s) | Reported Activity (MIC) | Reference |

| Pyrazole Derivatives | CF₃ at para-position | MRSA | 3.12 µg/mL | [6] |

| Pyrazole Derivatives | 3,5-bis(CF₃) with phenoxy | MRSA, E. faecalis | 1 µg/mL | [8] |

| Pyrazole Derivatives | 3,5-bis(CF₃) with 4-chloro | S. aureus, E. faecalis | 1 µg/mL | [8] |

| Benzoylthiourea | CF₃ at para-position | Fungal strains | High activity | [4] |

Experimental Protocol: Minimum Inhibitory Concentration (MIC) Assay

This protocol outlines a standard broth microdilution method to determine the MIC of a test compound against a bacterial strain.

Causality: The goal is to find the lowest concentration of the compound that visibly inhibits microbial growth. Serial dilution creates a gradient of concentrations, and the turbidity of the broth serves as a direct indicator of bacterial proliferation.

-

Preparation of Bacterial Inoculum:

-

Aseptically pick a single colony of the target bacterium (e.g., S. aureus) from an agar plate.

-

Inoculate it into 5 mL of sterile cation-adjusted Mueller-Hinton Broth (CAMHB).

-

Incubate at 37°C with shaking until the culture reaches the logarithmic growth phase (typically a turbidity equivalent to a 0.5 McFarland standard).

-

Dilute the bacterial suspension in fresh CAMHB to achieve a final concentration of approximately 5 x 10⁵ colony-forming units (CFU)/mL.

-

-

Compound Preparation:

-

Prepare a stock solution of the trifluoromethylphenyl piperidinol derivative in dimethyl sulfoxide (DMSO) at a concentration of 10 mg/mL.

-

Perform serial two-fold dilutions of the stock solution in a 96-well microtiter plate using CAMHB to obtain a range of test concentrations (e.g., from 128 µg/mL down to 0.25 µg/mL). The final volume in each well should be 50 µL.

-

-

Inoculation and Incubation:

-

Add 50 µL of the diluted bacterial inoculum to each well, bringing the total volume to 100 µL.

-

Include a positive control (bacteria in broth without compound) and a negative control (broth only).

-

Seal the plate and incubate at 37°C for 18-24 hours.

-

-

Data Analysis:

-

After incubation, determine the MIC by visual inspection. The MIC is the lowest concentration of the compound in which there is no visible turbidity (growth).

-

Optionally, add a viability indicator like resazurin to aid in determining the endpoint.

-

Anticancer Activity

The trifluoromethyl group is a common feature in many modern anticancer drugs, where it can enhance binding affinity to target enzymes and improve bioavailability.[9] Thiazolo[4,5-d]pyrimidine and other heterocyclic derivatives containing a trifluoromethylphenyl moiety have shown significant antiproliferative activity against a range of human cancer cell lines, including melanoma, breast cancer, and prostate cancer.[9][10]

Mechanism of Action

The anticancer effects are often multifactorial. Some derivatives function as potent inhibitors of key signaling proteins like Epidermal Growth Factor Receptor (EGFR), a kinase often overexpressed in tumors.[11] By blocking EGFR, these compounds can halt downstream signaling pathways that control cell growth, proliferation, and survival.[11] Other reported mechanisms include the inhibition of topoisomerases, enzymes essential for DNA replication, and the induction of apoptosis (programmed cell death).

Caption: A typical workflow for the evaluation of novel trifluoromethylphenyl piperidinol derivatives.

Experimental Protocol: MTT Cytotoxicity Assay

This assay measures the metabolic activity of cells as an indicator of cell viability and proliferation.

Causality: Viable cells contain mitochondrial reductase enzymes that cleave the tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) into a purple formazan product. The amount of formazan produced is directly proportional to the number of living cells, allowing for quantification of the compound's cytotoxic effect.

-

Cell Seeding:

-

Culture human cancer cells (e.g., MCF-7 breast cancer cells) under standard conditions (37°C, 5% CO₂).

-

Trypsinize the cells, count them, and seed them into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete growth medium.

-

Allow the cells to adhere and grow overnight.[12]

-

-

Compound Treatment:

-

Prepare serial dilutions of the test compound in growth medium.

-

Remove the old medium from the cells and add 100 µL of the medium containing the test compound at various concentrations. Include wells with medium and 0.1% DMSO as a vehicle control.[12]

-

Incubate the plate for 48-72 hours.

-

-

MTT Addition and Incubation:

-

Prepare a 5 mg/mL solution of MTT in phosphate-buffered saline (PBS).

-

Add 20 µL of the MTT solution to each well and incubate for 3-4 hours at 37°C. During this time, viable cells will convert the yellow MTT into purple formazan crystals.

-

-

Formazan Solubilization and Measurement:

-

Carefully remove the medium from each well.

-

Add 150 µL of DMSO to each well to dissolve the formazan crystals. Agitate the plate gently for 10 minutes to ensure complete dissolution.

-

Measure the absorbance of each well at 570 nm using a microplate reader.

-

-

Data Analysis:

-

Calculate the percentage of cell viability for each concentration relative to the vehicle control.

-

Plot the percentage of viability against the logarithm of the compound concentration and use non-linear regression to determine the IC₅₀ value (the concentration at which 50% of cell growth is inhibited).

-

Neurological and CNS Activity

Trifluoromethylphenyl piperidine derivatives have been extensively studied for their interactions with monoamine transporters, including the dopamine transporter (DAT), serotonin transporter (SERT), and norepinephrine transporter (NET).[3][13] These transporters are critical for regulating neurotransmitter levels in the synapse, and their modulation is a key strategy for treating a range of neurological and psychiatric disorders.

Mechanism of Action

Many derivatives in this class act as reuptake inhibitors. By binding to DAT, for example, they block the reabsorption of dopamine from the synaptic cleft back into the presynaptic neuron.[3] This leads to an increase in the extracellular concentration of dopamine, enhancing dopaminergic signaling.[3] This mechanism is central to the action of stimulants and some antidepressants. Activation of postsynaptic dopamine receptors (like D1) can trigger downstream signaling cascades involving adenylyl cyclase, cAMP production, and the activation of Protein Kinase A (PKA), which in turn can modulate gene expression through transcription factors like CREB.[3] Some piperidine derivatives have also been investigated for their neuroprotective effects in models of Parkinson's disease, where they may exert antioxidant, anti-inflammatory, and anti-apoptotic actions.[14]

Caption: Simplified signaling after dopamine transporter inhibition by a trifluoromethylphenyl piperidinol.

Conclusion and Future Outlook

Trifluoromethylphenyl piperidinol derivatives represent a versatile and highly tunable chemical scaffold with significant therapeutic potential across multiple disease areas. The strategic inclusion of the trifluoromethylphenyl moiety confers advantageous physicochemical properties that translate into potent biological activity. Structure-activity relationship studies have demonstrated that precise control over substituent patterns is crucial for optimizing potency and selectivity. The demonstrated efficacy of these compounds as antimicrobial, anticancer, and CNS-active agents validates them as a privileged platform for modern drug discovery. Future research will likely focus on refining their selectivity for specific biological targets to minimize off-target effects, further optimizing their pharmacokinetic profiles for in vivo applications, and exploring novel therapeutic indications.

References

- Title: Exploring the Structure-Activity Relationship of Trifluoromethylphenyl Piperidines: A Technical Guide - Benchchem Source: BenchChem URL

- Title: Synthesis of Substituted α-Trifluoromethyl Piperidinic Derivatives Source: MDPI URL

- Title: Precursors of α-trifluoromethyl piperidinic derivatives.

- Title: Synthesis of Substituted α-Trifluoromethyl Piperidinic Derivatives Source: PubMed URL

- Title: Design, synthesis, and antibacterial activity of N-(trifluoromethyl)

- Title: Design, synthesis, and antibacterial activity of N-(trifluoromethyl)

- Title: (PDF) Design, Synthesis, and Antimicrobial Activity of N-(Trifluoromethyl)

- Title: Synthesis of 3,5-Bis(trifluoromethyl)

- Title: Novel trifluoromethylpyridine piperazine derivatives as potential plant activators Source: PMC - NIH URL

- Title: Synthesis of Novel α-Trifluorothioanisole Derivatives Containing Phenylpyridine Moieties with Herbicidal Activity Source: PMC - NIH URL

- Title: Structure-activity relationships of substituted N-benzyl piperidines in the GBR series: Synthesis of 4-(2-(bis(4-fluorophenyl)methoxy)ethyl)-1-(2-trifluoromethylbenzyl)

- Title: Synthesis and Critical View on the Structure-Activity Relationships of N-(Substituted phenyl)

- Title: Synthesis, Structural Characterization and Anticancer Activity of New 5-Trifluoromethyl-2-thioxo-thiazolo[4,5-d]pyrimidine Derivatives Source: PMC - PubMed Central URL

- Title: Synthesis, molecular modeling and evaluation of anticancer activities of some 1-substituted-4-phenyl piperazine derivatives Source: Macedonian Pharmaceutical Bulletin URL

- Title: Synthesis, Anticancer Activities and Molecular Docking Studies of a Novel Class of 2-Phenyl-5,6,7,8-tetrahydroimidazo [1,2-b]pyridazine Derivatives Bearing Sulfonamides Source: MDPI URL

- Title: Anticancer Activity of an Imageable Curcuminoid 1-[2-Aminoethyl-(6-hydrazinopyridine-3-carbamidyl)-3,5-bis-(2-fluorobenzylidene)-4-piperidone (EFAH)

- Title: Design, Synthesis, and Structure-Activity Relationship Exploration of Alkyl/Phenylalkyl Piperidine Analogues as Novel Highly Potent and Selective μ Opioid Receptor Agonists Source: PubMed URL

- Title: Bioactivity of Synthesized Trifluoromethyl Thioxanthone Analogues Source: MDPI URL

- Title: Design, synthesis and antitumor activity of 5-trifluoromethylpyrimidine derivatives as EGFR inhibitors Source: PMC - NIH URL

- Title: Studies on Photophysical and Biological Activity of Newly Synthesized of 4-Methylpiperidin-4-ol Substituted Pyrazole Derivative Source: Polish Journal of Environmental Studies URL

- Title: Trifluoromethylpyridine 1,3,4-Oxadiazole Derivatives: Emerging Scaffolds as Bacterial Agents Source: PMC - NIH URL

- Title: Neuroprotective effects of piperine on the 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine-induced Parkinson's disease mouse model Source: PubMed URL

- Title: Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications Source: PMC - PubMed Central URL

- Title: Overview of the Neuroprotective Effects of the MAO-Inhibiting Antidepressant Phenelzine Source: SpringerLink URL:McMIuKDHbT7KffLnsxFC8AvBAZO0o=)

Sources

- 1. mdpi.com [mdpi.com]

- 2. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 3. benchchem.com [benchchem.com]

- 4. researchgate.net [researchgate.net]

- 5. Design, synthesis, and antibacterial activity of N-(trifluoromethyl)phenyl substituted pyrazole derivatives - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]

- 6. Design, synthesis, and antibacterial activity of N-(trifluoromethyl)phenyl substituted pyrazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Synthesis of 3,5-Bis(trifluoromethyl)phenyl-Substituted Pyrazole Derivatives as Potent Growth Inhibitors of Drug-Resistant Bacteria - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Synthesis, Structural Characterization and Anticancer Activity of New 5-Trifluoromethyl-2-thioxo-thiazolo[4,5-d]pyrimidine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 10. mdpi.com [mdpi.com]

- 11. Design, synthesis and antitumor activity of 5-trifluoromethylpyrimidine derivatives as EGFR inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Anticancer Activity of an Imageable Curcuminoid 1-[2-Aminoethyl-(6-hydrazinopyridine-3-carbamidyl)-3,5-bis-(2-fluorobenzylidene)-4-piperidone (EFAH) - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. Neuroprotective effects of piperine on the 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine-induced Parkinson's disease mouse model - PubMed [pubmed.ncbi.nlm.nih.gov]

The Piperidine Scaffold: A Cornerstone of Modern Medicinal Chemistry

An In-depth Technical Guide for Drug Discovery Professionals

Abstract

The piperidine ring, a simple six-membered nitrogen-containing heterocycle, stands as one of the most significant and ubiquitous structural motifs in medicinal chemistry.[1][2] Its prevalence is not a matter of chance but a direct consequence of its unique combination of structural, physicochemical, and metabolic properties that make it an ideal scaffold for drug design.[3] Found in the core of numerous natural alkaloids and a vast array of synthetic pharmaceuticals, from blockbuster antipsychotics to potent analgesics, the piperidine moiety is a testament to nature's efficiency and a playground for the medicinal chemist's ingenuity.[4][5] This guide delves into the multifaceted role of the piperidine scaffold, exploring its conformational intricacies, diverse synthetic routes, profound impact on pharmacological activity, and its evolution through advanced concepts like bioisosteric replacement.

The Fundamental Importance: Why Piperidine?

At its core, the piperidine scaffold's value lies in its three-dimensional structure and the properties conferred by its sp3-hybridized carbons and the basic nitrogen atom. This simple heterocycle is not merely an inert linker but an active contributor to a molecule's overall profile.

Conformational Dynamics: The Chair and Its Implications

The piperidine ring predominantly adopts a low-energy chair conformation, analogous to cyclohexane. This conformation is critical as it dictates the spatial orientation of substituents, which in turn governs the molecule's ability to interact with a biological target.

-

Axial vs. Equatorial Positions: Substituents can occupy two distinct positions: axial (perpendicular to the ring's plane) or equatorial (in the plane of the ring). The relative orientation of these substituents is paramount for achieving the precise geometry required for optimal binding to a receptor or enzyme active site.[6]

-

The Nitrogen Atom's Role: The lone pair of electrons on the nitrogen atom introduces further complexity. Its orientation and the potential for N-substitution profoundly influence the ring's conformational preferences and the molecule's basicity (pKa).

-

Impact of Fluorination: The introduction of highly electronegative atoms like fluorine can significantly alter conformational preferences. For instance, in some fluorinated piperidines, the typically less favored axial position for the fluorine atom becomes preferred.[7][8] This phenomenon is driven by a complex interplay of electrostatic interactions (charge-dipole) and hyperconjugation, offering chemists a powerful tool to lock the ring into a specific, biologically active conformation.[7][9]

Caption: Chair conformation of piperidine showing axial (ax) and equatorial (eq) positions.

Physicochemical Advantages in Drug Design

The piperidine scaffold is a master modulator of Absorption, Distribution, Metabolism, and Excretion (ADME) properties.[3] The strategic incorporation of this ring can transform a poorly behaved molecule into a viable drug candidate.

-

Solubility and Lipophilicity: The basic nitrogen atom (typical pKa ~11) is readily protonated at physiological pH, allowing for the formation of water-soluble salts. Simultaneously, the hydrocarbon backbone provides lipophilicity, which is crucial for crossing biological membranes. Chemists can fine-tune the logP/logD balance by decorating the ring with various substituents.[3][10]

-

Metabolic Stability: The piperidine ring itself is relatively stable to metabolic degradation.[3] However, positions adjacent to the nitrogen can be susceptible to oxidation. This knowledge allows chemists to block these metabolic "soft spots," for instance, by introducing substituents or by using bioisosteric replacements.[3][11]

-

Pharmacokinetic Enhancement: By improving solubility, permeability, and metabolic stability, the piperidine scaffold frequently enhances a drug's overall pharmacokinetic profile, leading to better oral bioavailability and a more predictable dose-response relationship.[10][12]

Synthesis of Piperidine Scaffolds: Constructing the Core

The development of efficient and versatile methods for synthesizing substituted piperidines is a critical task in modern organic chemistry.[4] The choice of synthetic route is dictated by the desired substitution pattern, stereochemistry, and scale.

Key Synthetic Strategies

-

Hydrogenation of Pyridine Derivatives: This is arguably the most direct and widely used method. Aromatic pyridines are reduced to the corresponding piperidines using various catalytic systems. The choice of catalyst (e.g., Palladium, Ruthenium, Nickel) and reaction conditions can control diastereoselectivity in the synthesis of multi-substituted piperidines.[4]

-

Intramolecular Cyclization: These methods construct the piperidine ring from a linear precursor containing a nitrogen atom and a reactive functional group. A notable example is the gold-catalyzed oxidative amination of non-activated alkenes, which forms the N-C bond and installs an oxygen substituent in one step.[4]

-

Multicomponent Reactions (MCRs): MCRs are highly efficient processes where three or more reactants combine in a single operation to form a complex product, introducing molecular diversity quickly.[4][13] These reactions are ideal for building libraries of piperidine derivatives for high-throughput screening.

Caption: Major synthetic pathways to access the piperidine scaffold.

Experimental Protocol: Catalytic Hydrogenation of a Substituted Pyridine

The following is a representative protocol for the synthesis of a piperidine derivative via pyridine hydrogenation, a cornerstone reaction in medicinal chemistry. The causality behind the choice of reagents is critical: the palladium catalyst is chosen for its high efficacy in reducing the aromatic pyridine ring, while the acidic conditions (HCl in ethanol) help to activate the pyridine ring towards reduction and ensure the product is isolated as a stable, crystalline hydrochloride salt.

Reaction: Hydrogenation of 4-phenylpyridine to 4-phenylpiperidine.

Methodology:

-

Vessel Preparation: A heavy-walled glass pressure vessel is charged with 4-phenylpyridine (1.0 eq) and Palladium on carbon (10 wt. %, 0.02 eq).

-

Solvent Addition: Ethanol (EtOH) is added to the vessel, followed by concentrated Hydrochloric acid (HCl, 1.1 eq). The acid serves to protonate the pyridine, increasing its reactivity.

-

Hydrogenation: The vessel is sealed, purged with nitrogen, and then pressurized with hydrogen gas (H₂) to 50 psi.

-

Reaction Execution: The mixture is stirred vigorously at room temperature for 16 hours. The progress of the reaction is monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.

-

Work-up: The reaction vessel is carefully depressurized. The catalyst is removed by filtration through a pad of Celite®, and the filter cake is washed with additional ethanol.

-

Isolation: The filtrate is concentrated under reduced pressure. The resulting solid is triturated with diethyl ether, filtered, and dried under vacuum to yield 4-phenylpiperidine hydrochloride as a white solid. The hydrochloride salt form enhances the stability and handling of the final product.

Piperidine in Action: Therapeutic Applications and Structure-Activity Relationships (SAR)

The true measure of the piperidine scaffold is its role in clinically approved drugs. Its structural versatility allows it to be tailored for a wide range of biological targets.[4][13]

| Drug (Example) | Therapeutic Class | Role of the Piperidine Scaffold |

| Risperidone | Antipsychotic | The piperidine moiety is crucial for binding to dopamine D2 and serotonin 5-HT2A receptors.[14] |

| Fentanyl | Opioid Analgesic | The core 4-anilidopiperidine structure is the key pharmacophore. The protonated nitrogen forms a critical ionic bond with an aspartate residue in the mu-opioid receptor.[14][15] |

| Donepezil | Alzheimer's Disease | The piperidine ring serves as a key structural element for positioning the molecule within the active site of acetylcholinesterase.[4][5][16] |

| Methylphenidate | ADHD Treatment (Stimulant) | The piperidine nitrogen is essential for interacting with the dopamine and norepinephrine transporters.[14][17] |

| Loratadine | Antihistamine | The piperidine ring acts as a scaffold to correctly orient the aromatic groups for H1 receptor antagonism.[14] |

SAR Case Study: Opioid Receptor Agonists

The development of potent and selective μ-opioid receptor agonists provides a classic example of SAR involving the piperidine scaffold.[18]

-

The Basic Nitrogen: A protonated tertiary amine is almost universally required for high-affinity binding. It forms an ionic interaction with a conserved aspartic acid residue (Asp147) in the receptor.[15]

-

4-Position Substitution: A substituent at the 4-position, often an anilino or phenyl group, is critical for potency. This group engages in hydrophobic and aromatic interactions within the receptor's binding pocket.

-

N-Substitution: The substituent on the piperidine nitrogen (the N-phenethyl group in fentanyl, for example) occupies an accessory binding pocket, dramatically increasing affinity and potency.[19]

Caption: Key Structure-Activity Relationships for 4-Anilidopiperidine Opioid Agonists.

Advanced Concepts and Future Directions

The utility of the piperidine scaffold continues to evolve as medicinal chemists develop more sophisticated strategies to optimize drug properties.

The Chirality Factor

Introducing chiral centers into the piperidine scaffold can have profound effects on a drug's efficacy and safety.[10][12] The stereochemistry of substituents can dictate binding affinity, selectivity between receptor subtypes, and pharmacokinetic properties. It is common for one enantiomer of a chiral piperidine-containing drug to be significantly more potent than the other.[19] For example, in one study, an optically pure amine (Ki = 3.2 nM) was found to be over 30 times more potent than its corresponding enantiomer (Ki = 105 nM).[19]

Bioisosteric Replacement: Evolving the Scaffold

Bioisosterism is a strategy used to replace one functional group (or scaffold) with another that retains similar biological activity but possesses improved physicochemical or pharmacokinetic properties.[11] The piperidine ring is often a target for such replacement to overcome challenges like metabolic instability or to explore novel chemical space.

-

Spirocyclic Scaffolds: A prominent trend is the replacement of the piperidine ring with rigid, spirocyclic systems like 2-azaspiro[3.3]heptane or 1-azaspiro[3.3]heptane.[20][21] These bioisosteres can mimic the three-dimensional exit vectors of a substituted piperidine while offering improved metabolic stability and altered lipophilicity.[20][21] This rigidification can also reduce off-target toxicity by locking the molecule out of undesirable conformations.[11]

Caption: The concept of replacing a piperidine scaffold with a spirocyclic bioisostere.

Conclusion

The piperidine scaffold is a privileged and enduring structural motif in medicinal chemistry, a status earned through its unparalleled combination of conformational rigidity, physicochemical versatility, and synthetic accessibility.[3] From its fundamental role in positioning functional groups for optimal target engagement to its advanced application in chiral drugs and bioisosteric design, the piperidine ring provides a robust foundation for the development of novel therapeutics. The continued exploration of its synthesis and application ensures that this simple heterocycle will remain a central element in the drug discovery toolkit for the foreseeable future, enabling scientists to tackle a wide range of diseases.[5][22]

References

-

Frolov, N. A., & Vereshchagin, A. N. (2023). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. International Journal of Molecular Sciences, 24(3), 2937. [Link][4][13][23]

-

Kim, D. et al. (2005). Discovery and Structure−Activity Relationships of Piperidinone- and Piperidine-Constrained Phenethylamines as Novel, Potent, and Selective Dipeptidyl Peptidase IV Inhibitors. Journal of Medicinal Chemistry. [Link][19]

-

IJNRD. (2023). Piperidine Unveiled: A Comprehensive Exploration of Structure, Applications, and Pharmacological Significance. International Journal of Novel Research and Development. [Link][5]

-

MDPI. (2023). Pharmacological Applications of Piperidine Derivatives. Encyclopedia.pub. [Link][1]

-

PubMed. (2025). Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds. PubMed. [Link][3]

-

Thieme E-Books & E-Journals. (2023). Application of Chiral Piperidine Scaffolds in Drug Design. Thieme. [Link][12]

-

Wang, R. et al. (2021). Design, Synthesis, and Structure-Activity Relationship Exploration of Alkyl/Phenylalkyl Piperidine Analogues as Novel Highly Potent and Selective μ Opioid Receptor Agonists. ACS Chemical Neuroscience, 12(2), 285-299. [Link][18]

-

Semantic Scholar. (2023). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Semantic Scholar. [Link][23]

-

ACS Publications. (2023). Piperidine: A Versatile Heterocyclic Ring for Developing Monoamine Oxidase Inhibitors. ACS Omega. [Link][24]

-

PubMed. (2023). Piperidine Nucleus as a Promising Scaffold for Alzheimer's Disease: Current Landscape and Future Perspective. PubMed. [Link][16]

-

Taylor & Francis Online. (2024). Emerging pharmaceutical uses of piperidine, pyrrolidine, and derivatives. Taylor & Francis Online. [Link][22]

-

PubMed. (2023). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. PubMed. [Link][13]

-

ResearchGate. (n.d.). Piperidine-based drug discovery. ResearchGate. [Link][2]

-

ResearchGate. (n.d.). a) Different modalities of piperidine-containing drugs and drug... ResearchGate. [Link][11]

-

ResearchGate. (n.d.). Structure–activity relationship of piperidine derivatives with anticancer activity. ResearchGate. [Link][25]

-

ResearchGate. (n.d.). Structure of the U.S. FDA-approved drugs that contain chiral piperidine... ResearchGate. [Link][17]

-

ResearchGate. (n.d.). (PDF) Piperidine nucleus in the field of drug discovery. ResearchGate. [Link][26]

-

Wiley Online Library. (2018). Understanding the Conformational Behavior of Fluorinated Piperidines: The Origin of the Axial-F Preference. Angewandte Chemie International Edition. [Link][7]

-

ResearchGate. (n.d.). Bicyclic Bioisosteres of Piperidine: Version 2.0. ResearchGate. [Link][21]

-

ResearchGate. (2025). Understanding the Conformational Behavior of Fluorinated Piperidines: The Origin of the Axial-F Preference. ResearchGate. [Link][8]

-

Blumberg Institute. (2024). Bioisosteres of Piperazine & Related Diamines in the Design of Biologically Active Compounds. Blumberg Institute. [Link][27]

-

Grantome. (n.d.). Piperidines via C-H Activation: An Efficient Route to a Ubiquitous Pharmacophore. Grantome. [Link][28]

-

Pharmaceutical Business Review. (n.d.). Analogues of Piperidine for Drug Design. Pharmaceutical Business Review. [Link][29]

-

Pharmaceutical Technology. (n.d.). Analogues of Piperidine for Drug Design. Pharmaceutical Technology. [Link][30]

-

ACS Publications. (1972). Conformation of piperidine and of derivatives with additional ring hetero atoms. Accounts of Chemical Research. [Link][31]

-

Indian Academy of Sciences. (n.d.). Conformation of hindered piperidines: Spectroscopic evidence for contribution of boat conformations. Indian Academy of Sciences. [Link][6]

-

ResearchGate. (n.d.). The conformational preferences of fluorinated piperidine derivatives... ResearchGate. [Link][9]

Sources

- 1. Pharmacological Applications of Piperidine Derivatives | Encyclopedia MDPI [encyclopedia.pub]

- 2. researchgate.net [researchgate.net]

- 3. Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 5. ijnrd.org [ijnrd.org]

- 6. ias.ac.in [ias.ac.in]

- 7. d-nb.info [d-nb.info]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. thieme-connect.com [thieme-connect.com]

- 11. researchgate.net [researchgate.net]

- 12. Thieme E-Journals - Pharmaceutical Fronts / Abstract [thieme-connect.com]

- 13. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Piperidine - Wikipedia [en.wikipedia.org]

- 15. benchchem.com [benchchem.com]

- 16. Piperidine Nucleus as a Promising Scaffold for Alzheimer's Disease: Current Landscape and Future Perspective - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

- 18. Design, Synthesis, and Structure-Activity Relationship Exploration of Alkyl/Phenylalkyl Piperidine Analogues as Novel Highly Potent and Selective μ Opioid Receptor Agonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. pubs.acs.org [pubs.acs.org]

- 20. Spirocyclic Piperidine Bioisostere - Enamine [enamine.net]

- 21. researchgate.net [researchgate.net]

- 22. Emerging pharmaceutical uses of piperidine, pyrrolidine, and derivatives. [wisdomlib.org]

- 23. [PDF] Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications | Semantic Scholar [semanticscholar.org]

- 24. pubs.acs.org [pubs.acs.org]

- 25. researchgate.net [researchgate.net]

- 26. researchgate.net [researchgate.net]

- 27. blumberginstitute.org [blumberginstitute.org]

- 28. Piperidines via C-H Activation: An Efficient Route to a Ubiquitous Pharmacophore - Joseph Topczewski [grantome.com]

- 29. Analogues of Piperidine for Drug Design - Pharmaceutical Business review [pharmaceutical-business-review.com]

- 30. Analogues of Piperidine for Drug Design - Pharmaceutical Technology [pharmaceutical-technology.com]

- 31. pubs.acs.org [pubs.acs.org]

An In-Depth Technical Guide to the Mechanism of Action of 4-(4-Chloro-3-(trifluoromethyl)phenyl)piperidin-4-ol and its Relation to the Selective GIRK Channel Activator, ML297

Introduction

For researchers, scientists, and drug development professionals, understanding the precise molecular interactions of novel chemical entities is paramount. This guide provides a comprehensive technical overview of the mechanism of action of compounds related to the 4-(4-chloro-3-(trifluoromethyl)phenyl)piperidin-4-ol scaffold, with a primary focus on the well-characterized and potent G-protein-gated inwardly rectifying potassium (GIRK) channel activator, ML297. While 4-(4-chloro-3-(trifluoromethyl)phenyl)piperidin-4-ol represents a key structural motif, it is within the context of the urea-based compound ML297 (also known as VU0456810) that its significant pharmacological activity has been elucidated. This guide will delve into the nuanced mechanism of ML297, from its direct interaction with the GIRK channel to the downstream physiological consequences, providing a robust framework for future research and development.

Core Mechanism of Action: Selective Activation of GIRK1-Containing Channels

The primary molecular target of ML297 is the G-protein-gated inwardly rectifying potassium (GIRK) channel, a critical regulator of neuronal excitability and cardiac rhythm.[1][2][3] GIRK channels are tetramers composed of combinations of four different subunits (GIRK1-4) and are traditionally activated by the Gβγ subunits of G-proteins following the stimulation of G-protein-coupled receptors (GPCRs).[1][4] This activation leads to an efflux of potassium ions, hyperpolarizing the cell membrane and reducing cellular excitability.

ML297 distinguishes itself by acting as a direct activator of GIRK channels, bypassing the need for GPCR stimulation and subsequent G-protein activation.[1][4][5] This G-protein-independent mechanism offers a more direct and potentially more targeted modulation of cellular excitability.

Subunit Selectivity: A Key Feature

A crucial aspect of ML297's pharmacological profile is its pronounced selectivity for GIRK channels that contain the GIRK1 subunit.[1][4] It potently activates heteromeric GIRK1/2, GIRK1/3, and GIRK1/4 channels, while being inactive on channels that do not contain the GIRK1 subunit, such as homomeric GIRK2 and heteromeric GIRK2/3 channels.[6][7] This selectivity is critical, as the subunit composition of GIRK channels varies across different tissues, allowing for targeted therapeutic effects. For instance, the GIRK1/2 heteromer is the most abundant in the central nervous system, while the GIRK1/4 combination is predominantly found in the heart.[8]

The Molecular Basis of Selectivity and Activation

The selective action of ML297 on GIRK1-containing channels is conferred by two specific amino acid residues within the GIRK1 subunit:

These residues are unique to the GIRK1 subunit and are both necessary and sufficient for ML297-mediated channel activation.[4][9] It is hypothesized that these residues form a binding pocket for ML297, leading to a conformational change that opens the channel pore.[9]

The Role of PIP2 in ML297-Mediated Activation

While ML297's activation of GIRK channels is independent of G-proteins, it shares a common requirement with the canonical G-protein-mediated pathway: the presence of phosphatidylinositol 4,5-bisphosphate (PIP2).[4][9] PIP2 is a membrane phospholipid that is essential for the activity of all inwardly rectifying potassium channels. It is believed to stabilize the open state of the channel. The activation of GIRK channels by ML297 is dependent on the presence of PIP2, suggesting that ML297 may enhance the interaction between the channel and PIP2 or induce a conformational change that is permissive for PIP2-dependent gating.[9][10][11]

Quantitative Analysis of ML297 Activity

The potency of ML297 has been quantified in various in vitro systems, providing a clear picture of its activity profile.

| GIRK Subunit Composition | Assay Type | EC50 (nM) | Reference(s) |

| GIRK1/2 | Thallium Flux | ~160 | [1][6] |

| GIRK1/2 | Electrophysiology | 233 ± 38 | [9][12] |

| GIRK1/4 | Thallium Flux | ~1800 (1.8 µM) | |

| GIRK1/3 | Thallium Flux | ~914 | [7][13][14] |

| GIRK2 | Thallium Flux / Electrophysiology | Inactive | [1][7] |

| GIRK2/3 | Thallium Flux / Electrophysiology | Inactive | [6][7] |

Signaling Pathway and Experimental Workflow Diagrams

To visually represent the concepts discussed, the following diagrams have been generated using Graphviz.

GIRK Channel Activation Pathways

Caption: Canonical vs. ML297 GIRK activation pathways.

Experimental Workflow: Whole-Cell Patch-Clamp Electrophysiology

Caption: Generalized workflow for whole-cell patch-clamp recording.

Experimental Protocols

Whole-Cell Patch-Clamp Electrophysiology for Measuring ML297 Activity

This protocol describes the methodology for assessing the effect of ML297 on GIRK channel currents in a heterologous expression system (e.g., HEK293 cells).

1. Cell Preparation:

- Culture HEK293 cells stably or transiently expressing the desired GIRK channel subunits (e.g., GIRK1 and GIRK2).

- Plate cells onto glass coverslips 24-48 hours before recording to achieve 50-70% confluency.

2. Solutions:

- External Solution (in mM): 140 NaCl, 5 KCl, 2 CaCl₂, 1 MgCl₂, 10 HEPES, 10 glucose. Adjust pH to 7.4 with NaOH.

- Internal (Pipette) Solution (in mM): 140 KCl, 2 MgCl₂, 10 EGTA, 10 HEPES, 5 MgATP, 0.3 Na-GTP. Adjust pH to 7.2 with KOH.

- ML297 Stock Solution: Prepare a 10 mM stock solution of ML297 in DMSO. Dilute to final concentrations in the external solution on the day of the experiment.

3. Recording Procedure:

- Transfer a coverslip with cells to the recording chamber on an inverted microscope and perfuse with the external solution.

- Fabricate recording pipettes from borosilicate glass capillaries with a resistance of 2-5 MΩ when filled with the internal solution.

- Approach a single, healthy cell with the recording pipette and apply gentle suction to form a high-resistance seal (>1 GΩ) between the pipette tip and the cell membrane.

- Apply a brief pulse of suction to rupture the membrane patch, establishing the whole-cell configuration.

- Clamp the membrane potential at a holding potential of -80 mV.

- Record baseline currents.

- Apply ML297 at various concentrations via a perfusion system.

- Record the resulting outward potassium currents.

4. Data Analysis:

- Measure the peak current amplitude at each ML297 concentration.

- Construct a dose-response curve by plotting the normalized current against the logarithm of the ML297 concentration.

- Fit the data to a sigmoidal function to determine the EC50 value.

Thallium Flux Assay for High-Throughput Screening of GIRK Channel Activators

This assay provides a high-throughput method to screen for GIRK channel activators by measuring the influx of thallium (Tl⁺), a surrogate for K⁺, through the channel.

1. Cell Preparation:

- Seed HEK293 cells expressing the target GIRK channels in 384-well black-walled, clear-bottom plates and culture overnight.

2. Reagents:

- Assay Buffer (e.g., Hanks' Balanced Salt Solution with HEPES).

- Thallium-sensitive fluorescent dye (e.g., Thallos-AM).

- Pluronic F-127.

- Stimulus buffer containing Tl₂SO₄.

- ML297 dissolved in DMSO.

3. Assay Procedure:

- Wash the cells with assay buffer.

- Load the cells with the thallium-sensitive dye and Pluronic F-127 in assay buffer and incubate for approximately 1 hour at room temperature.

- Wash the cells to remove excess dye.

- Add ML297 at various concentrations to the wells and incubate for a specified period (e.g., 10-30 minutes).

- Place the plate in a fluorescent plate reader.

- Record baseline fluorescence, then add the thallium-containing stimulus buffer.

- Continue to record the fluorescence intensity over time.

4. Data Analysis:

- The rate of fluorescence increase is proportional to the rate of Tl⁺ influx and, therefore, GIRK channel activity.

- Plot the rate of fluorescence change against the ML297 concentration to generate a dose-response curve and determine the EC50 value.

In Vivo Pharmacological Effects

The direct activation of GIRK channels by ML297 translates to significant physiological effects in vivo. Its ability to reduce neuronal excitability has been demonstrated in preclinical models of:

-

Epilepsy: ML297 exhibits potent anticonvulsant properties in both chemically induced (e.g., pentylenetetrazol) and maximal electroshock seizure models in mice.[1][3]

-

Anxiety: ML297 has been shown to have anxiolytic effects in animal models without the sedative or addictive liabilities associated with other anxiolytics.[4][9]

Importantly, the anxiolytic effects of ML297 are absent in mice lacking the GIRK1 subunit, providing strong in vivo evidence for its mechanism of action.[4][9]

Synthesis and the Role of the Piperidinol Scaffold

The synthesis of ML297 involves the reaction of 3-methyl-1-phenyl-1H-pyrazol-5-amine with 3,4-difluorophenylisocyanate.[7] While the final ML297 molecule is a urea derivative, the broader class of piperidinol-containing compounds, such as 4-(4-chloro-3-(trifluoromethyl)phenyl)piperidin-4-ol, are crucial intermediates in the synthesis of various pharmacologically active molecules, particularly those targeting the central nervous system. The trifluoromethylphenyl and chlorophenyl moieties are common features in CNS drug candidates, and the piperidinol core provides a versatile scaffold for further chemical modifications.

Conclusion

The compound ML297, which is structurally related to the 4-(4-chloro-3-(trifluoromethyl)phenyl)piperidin-4-ol scaffold, represents a significant advancement in the pharmacological toolkit for studying GIRK channels. Its mechanism of action as a potent and selective direct activator of GIRK1-containing channels, independent of G-protein signaling but dependent on PIP2, offers a novel approach to modulating cellular excitability. The detailed understanding of its molecular interactions, supported by robust in vitro and in vivo data, provides a solid foundation for the development of a new class of therapeutics for neurological disorders such as epilepsy and anxiety. This guide has provided a comprehensive overview of the core principles of its action, empowering researchers and drug developers to further explore the therapeutic potential of this important class of molecules.

References

-

Wydeven, N., Marron Fernandez de Velasco, E., Du, Y., Benneyworth, M. A., Hearing, M. C., Fischer, R. A., ... & Wickman, K. (2014). Mechanisms underlying the activation of G-protein–gated inwardly rectifying K+ (GIRK) channels by the novel anxiolytic drug, ML297. Proceedings of the National Academy of Sciences, 111(29), 10755-10760. [Link]

-

Kaufmann, K. W., Romaine, I. M., Days, E. L., Pascual, L. N., Long, M. A., Lip-Sze, L., ... & Weaver, C. D. (2013). ML297 (VU0456810), the first potent and selective activator of the GIRK potassium channel, displays antiepileptic properties in mice. ACS chemical neuroscience, 4(9), 1278-1286. [Link]

-

Wydeven, N., Marron Fernandez de Velasco, E., Du, Y., Benneyworth, M. A., Hearing, M. C., Fischer, R. A., ... & Wickman, K. (2014). Mechanisms underlying the activation of G-protein–gated inwardly rectifying K+ (GIRK) channels by the novel anxiolytic drug, ML297. PNAS, 111(29), 10755-10760. [Link]

-

Vanderbilt University Center for Technology Transfer & Commercialization. (n.d.). Small Molecule-GIRK Potassium Channel Modulators That Are Anxiolytic Therapeutics. Retrieved from [Link]

-

Wydeven, N., et al. (2014). Mechanisms underlying the activation of G-protein-gated inwardly rectifying K+ (GIRK) channels by the novel anxiolytic drug, ML297. PubMed. [Link]

-

Bodhinathan, K., & Slesinger, P. A. (2014). Identification of a G-protein-independent activator of GIRK channels. Neuron, 84(4), 834-847. [Link]

-

Douthit, M. K., et al. (2018). The small molecule GAT1508 activates brain-specific GIRK1/2 channel heteromers and facilitates conditioned fear extinction in rodents. Journal of Biological Chemistry, 293(45), 17456-17467. [Link]

-

Immune System Research. (2020, February 15). ML 297 is a Selective GIRK Potassium Channel Activator with Antiepileptic Properties. Retrieved from [Link]

-

ResearchGate. (2014). Mechanisms underlying the activation of G-protein-gated inwardly rectifying K+ (GIRK) channels by the novel anxiolytic drug, ML297. [Link]

-

Kaufmann, K. W., et al. (2013). ML297 (VU0456810), the First Potent and Selective Activator of the GIRK Potassium Channel, Displays Antiepileptic Properties in Mice. ACS Chemical Neuroscience. [Link]

-

Kimura, M., Shiokawa, H., Karashima, Y., Sumie, M., Hoka, S., & Yamaura, K. (2020). Antinociceptive effect of selective G protein-gated inwardly rectifying K+ channel agonist ML297 in the rat spinal cord. PloS one, 15(9), e0238799. [Link]

-

Kaufmann, K. W., et al. (2013). ML297 (VU0456810), the first potent and selective activator of the GIRK potassium channel, displays antiepileptic properties in mice. PubMed. [Link]

-

Kimura, M., et al. (2020). Antinociceptive effect of selective G protein-gated inwardly rectifying K+ channel agonist ML297 in the rat spinal cord. PLOS ONE. [Link]

-

Semantic Scholar. (2013). ML297 (VU0456810), the first potent and selective activator of the GIRK potassium channel, displays antiepileptic properties in mice. [Link]

-

National Center for Biotechnology Information. (n.d.). Figure 1, Synthesis of ML297 - Probe Reports from the NIH Molecular Libraries Program. NCBI Bookshelf. [Link]

-

Linder, M. D., Kise, Y., & MacKinnon, R. (2020). Cryo-EM analysis of PIP2 regulation in mammalian GIRK channels. eLife, 9, e60591. [Link]

-

Wang, S., et al. (2016). Oxidation Driven Reversal of PIP2-dependent Gating in GIRK2 Channels. Scientific reports, 6, 28075. [Link]

-

Bukiya, A., & Rosenhouse-Dantsker, A. (2017). Structural insights into GIRK2 channel modulation by cholesterol and PIP2. Channels, 11(6), 564-572. [Link]

-

Cui, M., et al. (2022). A novel small-molecule selective activator of homomeric GIRK4 channels. Journal of Biological Chemistry, 298(6), 102009. [Link]

-

Linder, M. D., Kise, Y., & MacKinnon, R. (2020). Cryo-EM analysis of PIP2 regulation in mammalian GIRK channels. eLife. [Link]

Sources

- 1. Frontiers | Direct modulation of G protein-gated inwardly rectifying potassium (GIRK) channels [frontiersin.org]

- 2. ionbiosciences.com [ionbiosciences.com]

- 3. Whole Cell Patch Clamp Protocol | AXOL Bioscience [axolbio.com]

- 4. Mechanisms underlying the activation of G-protein–gated inwardly rectifying K+ (GIRK) channels by the novel anxiolytic drug, ML297 - PMC [pmc.ncbi.nlm.nih.gov]

- 5. docs.axolbio.com [docs.axolbio.com]

- 6. ionbiosciences.com [ionbiosciences.com]

- 7. ML297 (VU0456810), the First Potent and Selective Activator of the GIRK Potassium Channel, Displays Antiepileptic Properties in Mice - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Figure 1, Synthesis of ML297 - Probe Reports from the NIH Molecular Libraries Program - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 9. benchchem.com [benchchem.com]

- 10. Crystal Structure of the Mammalian GIRK2 K+ Channel and Gating Regulation by G-Proteins, PIP2 and Sodium - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Structural Insights into GIRK Channel Function - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. homepages.gac.edu [homepages.gac.edu]

- 13. Identification of a G-Protein-Independent Activator of GIRK Channels - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Discovery and Characterization of a Selective Activator of the G-Protein Activated Inward-Rectifying Potassium (GIRK) Channel - Probe Reports from the NIH Molecular Libraries Program - NCBI Bookshelf [ncbi.nlm.nih.gov]

Spectroscopic Characterization of 4-(4-Chloro-3-(trifluoromethyl)phenyl)piperidin-4-ol: A Technical Guide

For Immediate Release

This technical guide provides a detailed analysis of the expected spectroscopic data for the compound 4-(4-Chloro-3-(trifluoromethyl)phenyl)piperidin-4-ol, a key intermediate in the synthesis of various pharmaceutical agents. While experimental spectra for this specific molecule are not widely available in public databases, this document, intended for researchers, scientists, and drug development professionals, will leverage established principles of nuclear magnetic resonance (NMR), infrared (IR) spectroscopy, and mass spectrometry (MS) to predict and interpret its characteristic spectral features. This guide will also draw upon data from analogous structures to provide a robust framework for its characterization.

Introduction: The Significance of 4-(4-Chloro-3-(trifluoromethyl)phenyl)piperidin-4-ol

4-(4-Chloro-3-(trifluoromethyl)phenyl)piperidin-4-ol, with the CAS number 219904-50-2, is a heterocyclic compound of significant interest in medicinal chemistry. Its structural motifs, including the piperidine ring and the substituted phenyl group, are common in a variety of biologically active molecules. The piperidine moiety is a prevalent scaffold in many pharmaceuticals, and the 4-chloro-3-(trifluoromethyl)phenyl group can impart specific electronic and lipophilic properties that are crucial for drug-receptor interactions.

Accurate structural elucidation and purity assessment are paramount in the drug development process. Spectroscopic techniques such as NMR, IR, and MS are indispensable tools for achieving this. This guide will provide a comprehensive overview of the expected spectroscopic signature of this molecule, offering insights into the underlying principles of these analytical methods and their application in characterizing complex organic molecules.

Molecular Structure and Predicted Spectroscopic Features

The structure of 4-(4-Chloro-3-(trifluoromethyl)phenyl)piperidin-4-ol is presented below. The predicted spectroscopic data are based on the analysis of its functional groups and the electronic environment of each atom.

Figure 1: Chemical structure of 4-(4-Chloro-3-(trifluoromethyl)phenyl)piperidin-4-ol.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique that provides detailed information about the carbon-hydrogen framework of a molecule.

¹H NMR Spectroscopy